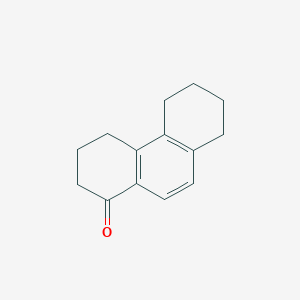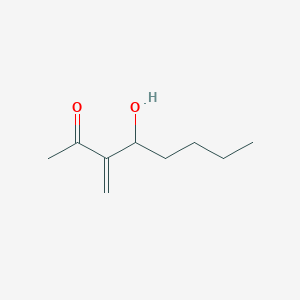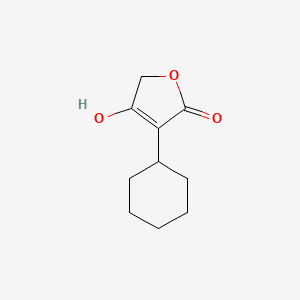![molecular formula C30H51Al B14453640 Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane CAS No. 77480-10-5](/img/structure/B14453640.png)
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]alumane is a complex organoaluminum compound It is characterized by the presence of three 6,6-dimethylbicyclo[311]heptan-2-yl groups attached to an aluminum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane typically involves the reaction of aluminum trichloride with 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 6,6-dimethylbicyclo[3.1.1]heptan-2-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different organic groups attached.
Wissenschaftliche Forschungsanwendungen
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism by which Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including polymerization and complexation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-methylpropyl)aluminum
- Tris(2-ethylhexyl)aluminum
- Tris(2,2-dimethylpropyl)aluminum
Uniqueness
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane is unique due to the presence of the 6,6-dimethylbicyclo[3.1.1]heptan-2-yl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications where other organoaluminum compounds may not be effective.
Eigenschaften
CAS-Nummer |
77480-10-5 |
|---|---|
Molekularformel |
C30H51Al |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
tris[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]alumane |
InChI |
InChI=1S/3C10H17.Al/c3*1-7-4-5-8-6-9(7)10(8,2)3;/h3*7-9H,1,4-6H2,2-3H3; |
InChI-Schlüssel |
RMLQLLZGXSUJBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C1C2)C[Al](CC3CCC4CC3C4(C)C)CC5CCC6CC5C6(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




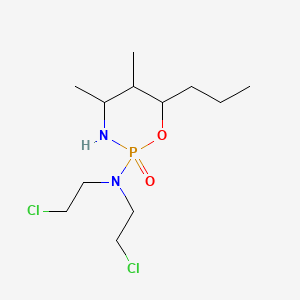

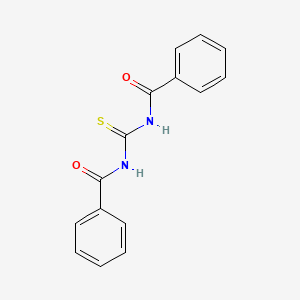

![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
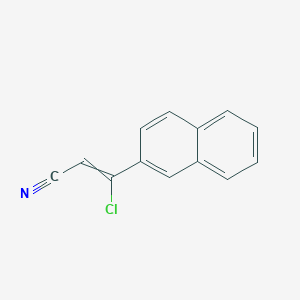
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

